Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-
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Overview
Description
This compound belongs to the class of indeno-fused heterocycles, which are known for their diverse biological and chemical properties.
Preparation Methods
The synthesis of Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl- typically involves multicomponent reactions (MCRs). These reactions are efficient and allow for the formation of complex molecules in a single step. One common method involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Chemical Reactions Analysis
Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer agent due to its ability to inhibit specific molecular targets. Additionally, it is used in the development of photochromic materials, which change color in response to light .
Mechanism of Action
The mechanism of action of Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as topoisomerase I, which is involved in DNA replication. This inhibition can lead to the suppression of cancer cell growth .
Comparison with Similar Compounds
Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl- can be compared to other similar compounds such as indeno[1,2-b]pyrrol-4(1H)-ones and indenoquinolines. These compounds share similar structural features but differ in their specific biological activities and applications. For instance, indenoquinolines have been reported to exhibit a wide range of pharmacological activities, including antitumor and antimalarial properties .
Conclusion
Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl- is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
2,4-diphenylindeno[2,3-b]pyran-9-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16O2/c26-16-22-19-13-7-8-14-20(19)24-21(17-9-3-1-4-10-17)15-23(27-25(22)24)18-11-5-2-6-12-18/h1-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHXTUPNQZCJQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C3C4=CC=CC=C4C(=C3O2)C=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368404 |
Source
|
Record name | Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62225-27-8 |
Source
|
Record name | Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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